molecular formula C17H20BNO2 B1396016 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine CAS No. 908350-80-1

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Cat. No. B1396016
CAS RN: 908350-80-1
M. Wt: 281.2 g/mol
InChI Key: CMGIUUPUDMXXLT-UHFFFAOYSA-N
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Description

“2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine” is a chemical compound with the molecular formula C17H20BNO2 . It is also known as “4-(2-Pyridinyl)phenylboronic acid pinacol ester” and "2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine" .


Synthesis Analysis

The synthesis of this compound might involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular weight of this compound is 281.2 g/mol . The InChI string representation of its structure is InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3 . The canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=N3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.2 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Crystal Structure and DFT Studies

A study by Huang et al. (2021) focused on the synthesis and characterization of compounds related to 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine. They confirmed the structures through FTIR, NMR, and mass spectrometry, and analyzed the crystal structures using X-ray diffraction. This was further complemented by density functional theory (DFT) calculations to understand the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Analysis of Bifunctional Building Blocks

Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative to its regioisomer, focusing on their orientation and bond angles. This study highlights the importance of structural differences in understanding chemical reactivity and stability, which is crucial for the application of such compounds in various fields of chemistry (Sopková-de Oliveira Santos et al., 2003).

Application in Fluoride Shuttle Batteries

Kucuk and Abe (2020) explored the use of boron-based compounds, including 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, as electrolyte additives in fluoride shuttle batteries. They studied the effects of these compounds on the electrochemical compatibility and performance of the batteries, demonstrating a potential application in energy storage technologies (Kucuk & Abe, 2020).

Coordination Polymers Formation

Al-Fayaad et al. (2020) reported on the synthesis of a coordination polymer using a compound similar to 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine. This highlights its potential use in forming novel materials with specific structural and functional properties, which could be significant in materials science (Al-Fayaad et al., 2020).

Detection of Hydrogen Peroxide

Fu et al. (2016) utilized a boron ester, structurally related to 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, to detect hydrogen peroxide vapor. They synthesized derivatives that showed fast deboronation velocity in the presence of hydrogen peroxide, indicating the potential of such compounds in sensitive detection applications (Fu et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis reactions .

Mode of Action

It’s known that compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used in borylation reactions . In these reactions, the compound interacts with its targets (usually organic molecules) and introduces a boron atom into the target molecule .

Biochemical Pathways

It’s known that borylation reactions, in which similar compounds are involved, play a crucial role in organic synthesis . The introduction of a boron atom into a molecule can significantly alter its chemical properties and reactivity, potentially affecting various biochemical pathways.

Pharmacokinetics

Given its chemical structure, it’s likely that it has low water solubility . This could potentially impact its bioavailability and distribution within the body.

Result of Action

The introduction of a boron atom into a molecule can significantly alter its chemical properties and reactivity . This could potentially lead to various molecular and cellular effects, depending on the specific target molecule and biochemical pathway involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its efficacy could be influenced by the specific conditions within the target organism or cell, such as the presence of specific enzymes or transport proteins.

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGIUUPUDMXXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703887
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

CAS RN

908350-80-1
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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